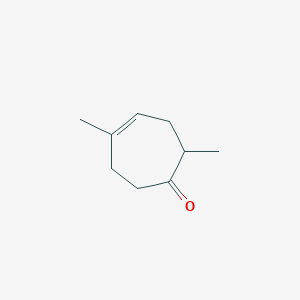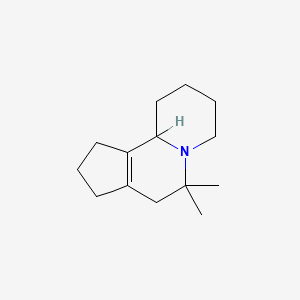![molecular formula C22H29NO2 B14461698 (E)-N-(4-Ethoxyphenyl)-1-[4-(heptyloxy)phenyl]methanimine CAS No. 70262-79-2](/img/structure/B14461698.png)
(E)-N-(4-Ethoxyphenyl)-1-[4-(heptyloxy)phenyl]methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(4-Ethoxyphenyl)-1-[4-(heptyloxy)phenyl]methanimine is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This particular compound features an ethoxy group attached to one phenyl ring and a heptyloxy group attached to another phenyl ring, connected through a methanimine linkage. The (E) designation indicates the trans configuration of the substituents around the double bond.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-Ethoxyphenyl)-1-[4-(heptyloxy)phenyl]methanimine typically involves the condensation reaction between 4-ethoxyaniline and 4-(heptyloxy)benzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N-(4-Ethoxyphenyl)-1-[4-(heptyloxy)phenyl]methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The ethoxy and heptyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of new compounds with different functional groups replacing the ethoxy or heptyloxy groups.
Applications De Recherche Scientifique
(E)-N-(4-Ethoxyphenyl)-1-[4-(heptyloxy)phenyl]methanimine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (E)-N-(4-Ethoxyphenyl)-1-[4-(heptyloxy)phenyl]methanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and triggering a cascade of biochemical events. For example, it may inhibit the activity of certain enzymes, leading to the accumulation of substrates and subsequent physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-N-(4-Methoxyphenyl)-1-[4-(heptyloxy)phenyl]methanimine
- (E)-N-(4-Ethoxyphenyl)-1-[4-(butyloxy)phenyl]methanimine
- (E)-N-(4-Ethoxyphenyl)-1-[4-(octyloxy)phenyl]methanimine
Uniqueness
(E)-N-(4-Ethoxyphenyl)-1-[4-(heptyloxy)phenyl]methanimine is unique due to its specific combination of ethoxy and heptyloxy substituents, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
70262-79-2 |
|---|---|
Formule moléculaire |
C22H29NO2 |
Poids moléculaire |
339.5 g/mol |
Nom IUPAC |
N-(4-ethoxyphenyl)-1-(4-heptoxyphenyl)methanimine |
InChI |
InChI=1S/C22H29NO2/c1-3-5-6-7-8-17-25-22-13-9-19(10-14-22)18-23-20-11-15-21(16-12-20)24-4-2/h9-16,18H,3-8,17H2,1-2H3 |
Clé InChI |
FQYUWSYPXVYFMN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


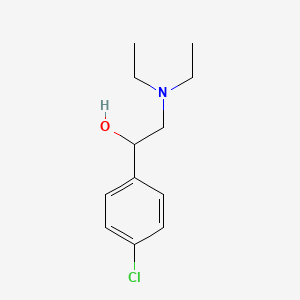
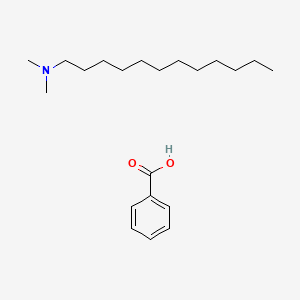
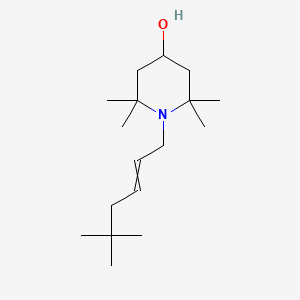
![3-Methyl-3-[1-(trimethylsilyl)ethenyl]cyclohexan-1-one](/img/structure/B14461625.png)
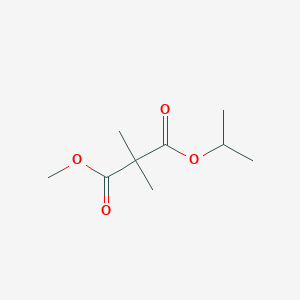
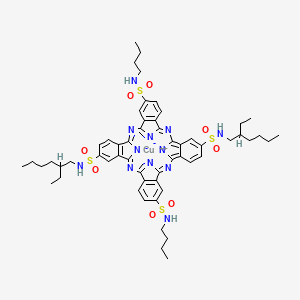
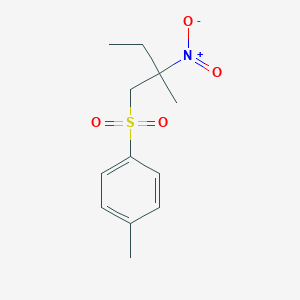

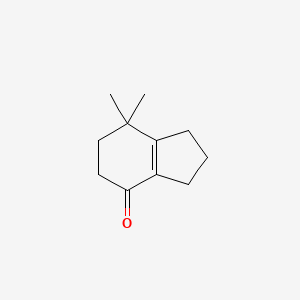
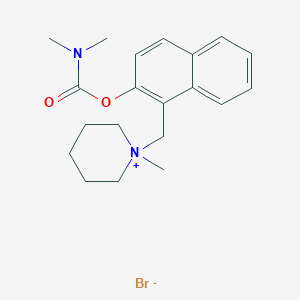
![N,N-Diethyl-4-[2-(naphtho[1,2-d][1,3]thiazol-2-yl)ethenyl]aniline](/img/structure/B14461674.png)

